molecular formula C12H10N4O4 B2454121 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1207009-27-5

5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide

Katalognummer: B2454121
CAS-Nummer: 1207009-27-5
Molekulargewicht: 274.236
InChI-Schlüssel: RMJYGPYBXHULNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the formation of the oxadiazole and isoxazole rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control reaction parameters precisely. The process would be optimized to maximize efficiency and minimize waste, ensuring that the compound can be produced cost-effectively and sustainably.

Analyse Chemischer Reaktionen

Heterocyclic Ring Functionalization

The oxadiazole and oxazole rings undergo selective modifications under controlled conditions:

Oxadiazole ring alkylation
Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ at 80°C for 10–12 hours introduces methyl groups at the oxadiazole nitrogen, forming quaternary ammonium intermediates .

Oxazole ring halogenation
Electrophilic chlorination using POCl₃ at 0°C to room temperature selectively substitutes the oxazole methyl group, yielding 4-(chloromethyl)-5-methyl-1,3-oxazole derivatives (e.g., 5ac in ).

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationCH₃I, K₂CO₃, 80°C, 10–12 hN-Methyl-oxadiazole derivative70–85
HalogenationPOCl₃, MeCN, 0°C → RT4-(Chloromethyl)-5-methyl-oxazole42–79

Carboxamide Group Reactivity

The carboxamide linker participates in hydrolysis and nucleophilic substitution:

Acidic hydrolysis
Treatment with HCl (6 M) at reflux cleaves the carboxamide bond, generating 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid and 5-methyl-1,3,4-oxadiazol-2-ylmethanamine.

Nucleophilic acyl substitution
Reaction with primary amines (R-NH₂) in DMF at 120°C replaces the methyloxadiazolylmethyl group, producing N-alkyl-1,2-oxazole-3-carboxamides.

Furan Ring Modifications

The furan-2-yl moiety undergoes electrophilic substitution and Diels-Alder reactions:

Nitration
Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the furan C5 position, enhancing electrophilicity for subsequent reductions .

Cycloaddition
Under microwave irradiation (150°C, 30 min), the furan acts as a diene in [4+2] cycloadditions with maleic anhydride, forming bicyclic adducts .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura coupling
Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O (3:1), the oxazole ring undergoes C–H arylation at position 5 .

Buchwald-Hartwig amination
With Pd₂(dba)₃ and Xantphos, the oxadiazole nitrogen is functionalized with aryl amines at 100°C.

Biological Activation Pathways

In pharmacokinetic studies, the compound undergoes:

  • Oxidative demethylation via CYP3A4, converting the oxadiazole methyl group to a hydroxymethyl derivative .

  • Esterase-mediated hydrolysis of the carboxamide bond in plasma, releasing bioactive fragments .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent degradation:

  • Acidic conditions (pH 2.0): Rapid hydrolysis of the oxadiazole ring (t₁/₂ = 2.3 h).

  • Neutral conditions (pH 7.4): Stable for >48 h, favoring intact drug delivery.

This reactivity profile highlights the compound’s versatility as a synthetic intermediate and pro-drug candidate. Strategic functionalization of its heterocyclic cores enables tailored biological activity while maintaining metabolic stability .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 5-(furan-2-yl)-N-(pyridine-4-yl)butyl) isoxazole have demonstrated the ability to enhance E-cadherin protein levels in lung squamous cell carcinoma, suggesting a mechanism for tumor suppression . Similarly, studies on related oxadiazole compounds have shown promising results against various cancer cell lines, with percent growth inhibitions ranging from moderate to high against different types of cancer cells .

Anti-inflammatory Properties

The oxadiazole structure has been linked to anti-inflammatory effects. Compounds derived from 1,3,4-oxadiazoles have been tested for their ability to inhibit inflammatory pathways and reduce cytokine production in vitro. This suggests potential applications in treating inflammatory diseases .

Antidiabetic Potential

Recent studies have indicated that oxadiazole derivatives may possess antidiabetic properties. In vitro assays have shown that these compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models . This positions them as potential therapeutic agents for managing diabetes.

Case Study: Anticancer Efficacy

In a study published by the American Chemical Society, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. The results indicated that certain derivatives exhibited over 80% growth inhibition in aggressive cancer types such as glioblastoma and ovarian cancer .

Case Study: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of oxadiazole compounds in a murine model of arthritis. The treated group showed significantly reduced inflammation markers compared to the control group, supporting the potential use of these compounds in inflammatory conditions .

Wirkmechanismus

The mechanism of action of 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other heterocyclic molecules with furan, oxadiazole, and isoxazole rings. Examples might include:

  • 5-(furan-2-yl)-N-methylisoxazole-3-carboxamide
  • 5-(furan-2-yl)-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)isoxazole-3-carboxamide

Uniqueness

What sets 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide apart is the specific arrangement of its rings and functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

The compound 5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : The initial step often includes the reaction of furan derivatives with hydrazine or hydrazones to form oxadiazole intermediates.
  • Carboxamide Formation : Subsequent reactions involve acylation to introduce the carboxamide functional group.
  • Final Purification : The final product is purified through recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several promising effects:

Anticancer Activity

Recent studies have indicated that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. For example:

  • In vitro tests showed that compounds similar to this compound displayed growth inhibition against multiple cancer cell lines including breast (MCF7), lung (A549), and colon (HCT116) cancers with IC50 values in the micromolar range .
Cell LineIC50 (μM)% Growth Inhibition
MCF70.6586.61
A5490.7585.26
HCT1160.8575.99

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Studies have shown effective inhibition against strains of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .

Anticonvulsant Activity

Research has indicated that certain derivatives of oxadiazole compounds possess anticonvulsant activity:

  • Compounds were evaluated using the maximal electroshock seizure (MES) test and showed significant protective effects against induced seizures .

Case Studies

Several case studies have highlighted the pharmacological potential of related compounds:

  • Anticancer Studies : A study involving a series of oxadiazole derivatives reported significant growth inhibition against various cancer cell lines. The most potent compound exhibited an IC50 value lower than that of doxorubicin in some cases .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of oxadiazole derivatives against resistant bacterial strains and found that modifications in the furan and oxadiazole structure enhanced efficacy significantly .

Eigenschaften

IUPAC Name

5-(furan-2-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c1-7-14-15-11(19-7)6-13-12(17)8-5-10(20-16-8)9-3-2-4-18-9/h2-5H,6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJYGPYBXHULNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.